molecular formula C20H18F3N3O2 B4351643 ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4351643
M. Wt: 389.4 g/mol
InChI Key: GNZFZBKDRMACLV-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors, such as ethyl 2,2,2-trifluoroacetate, with other building blocks like cyclopropylamine and phenylhydrazine . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for better control over reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl [3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-2-28-16(27)11-26-19-17(18(25-26)13-8-9-13)14(20(21,22)23)10-15(24-19)12-6-4-3-5-7-12/h3-7,10,13H,2,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZFZBKDRMACLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-CYCLOPROPYL-6-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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